(3S)-3-Amino-3-(2-bromophenyl)propan-1-OL
Beschreibung
(3S)-3-Amino-3-(2-bromophenyl)propan-1-OL is a chiral amino alcohol derivative featuring a brominated aromatic ring at the ortho position (2-bromophenyl) and a hydroxyl group on the propanol chain. Its molecular formula is C₉H₁₂BrNO, with a molecular weight of 242.11 g/mol (calculated from atomic masses). The compound’s stereochemistry, specifically the (3S) configuration, is critical for its biological interactions, as enantiomers often exhibit divergent pharmacological profiles.
This compound serves as a precursor or intermediate in organic synthesis, particularly in the development of β-blockers, CNS-targeting agents, or chiral ligands for asymmetric catalysis. The ortho-bromo substituent introduces steric and electronic effects that influence reactivity and binding affinity compared to para- or meta-substituted analogs.
Eigenschaften
Molekularformel |
C9H12BrNO |
|---|---|
Molekulargewicht |
230.10 g/mol |
IUPAC-Name |
(3S)-3-amino-3-(2-bromophenyl)propan-1-ol |
InChI |
InChI=1S/C9H12BrNO/c10-8-4-2-1-3-7(8)9(11)5-6-12/h1-4,9,12H,5-6,11H2/t9-/m0/s1 |
InChI-Schlüssel |
AVWNPPJNIPXJIZ-VIFPVBQESA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)[C@H](CCO)N)Br |
Kanonische SMILES |
C1=CC=C(C(=C1)C(CCO)N)Br |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Amino-3-(2-bromophenyl)propan-1-OL typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-bromobenzaldehyde and a suitable amine.
Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be explored for more efficient production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further reduce the amino group to form secondary or tertiary amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Chiral Synthesis: Its chiral nature makes it valuable in asymmetric synthesis.
Biology:
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Medicine:
Pharmaceuticals: Investigated for its potential use in drug development, particularly in the synthesis of active pharmaceutical ingredients (APIs).
Industry:
Chemical Intermediates: Used as an intermediate in the production of various fine chemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of (3S)-3-Amino-3-(2-bromophenyl)propan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Vergleich Mit ähnlichen Verbindungen
Structural and Physicochemical Properties
Key Compounds for Comparison:
(3S)-3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride ()
(3S)-3-Amino-3-(3-bromophenyl)propan-1-OL (hypothetical analog)
(3R)-3-Amino-3-(2-bromophenyl)propan-1-OL (enantiomer)
Data Table:
Key Observations:
- This may alter binding kinetics in biological systems.
- Salt Form : The hydrochloride salt of the para-bromo derivative improves solubility, making it more suitable for formulation in aqueous media . The free base form of the ortho-bromo compound may require co-solvents for practical use.
- Stereochemical Impact : Both compounds share the (3S) configuration, but enantiomeric analogs (e.g., 3R) would likely exhibit distinct pharmacological or catalytic properties.
A. Pharmacological Activity
- Ortho vs. Para Bromine: The para-bromo substituent in (3S)-3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride may enhance electronic interactions with flat aromatic regions of biological targets (e.g., enzyme active sites) due to its linear alignment. The ortho-bromo group in the target compound could hinder binding to planar regions but favor interactions with hydrophobic pockets due to steric bulk.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
